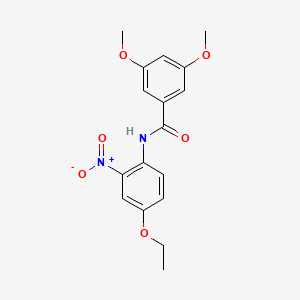

N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-4-25-12-5-6-15(16(10-12)19(21)22)18-17(20)11-7-13(23-2)9-14(8-11)24-3/h5-10H,4H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGOYYGWEDOKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline, followed by acylation with 3,5-dimethoxybenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide has shown promise in several research areas:

Chemistry

It serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biological Research

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its structure allows it to interact with specific molecular targets within biological systems, making it useful in elucidating biochemical pathways.

Medicinal Chemistry

Research has explored its therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.

- Antimicrobial Properties : It has been tested against various bacterial strains, showing moderate antibacterial activity that warrants further investigation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Antitumor Activity

A notable study evaluated the compound's effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

These findings suggest that this compound can effectively inhibit the growth of certain cancer cells through apoptosis induction.

Antimicrobial Studies

In antimicrobial investigations, the compound was tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These results indicate moderate antibacterial activity; however, further studies are needed to elucidate the exact mechanisms involved in bacterial inhibition.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular responses.

Comparison with Similar Compounds

N-(4-Methoxy-2-nitrophenyl)-3,5-dimethoxybenzamide

- Structure : Differs by a methoxy group at the 4-position instead of ethoxy.

- Molecular Formula: C₁₆H₁₆N₂O₆ (Monoisotopic mass: 332.1008 Da) .

- The nitro group at the 2-position on the phenyl ring enhances electron-withdrawing effects, which may influence reactivity in substitution or reduction reactions .

N-(4-Hydroxyphenyl)-3,5-dimethoxybenzamide (8c)

- Structure : Replaces the nitro and ethoxy groups with a hydroxyl substituent.

- Key Data : ¹H-NMR shows aromatic protons at δ 7.70 (d, J = 8.7 Hz) and 6.91 (d, J = 8.7 Hz), indicative of para-substitution. ESIMS(+) m/z 274 (M + H) .

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing nature. This substitution could enhance aqueous solubility but reduce membrane permeability compared to the target compound .

Structural Analogs with Heterocyclic Moieties

Indeno[1,2-d]thiazole Derivatives (7c–7i)

- Examples: 7c: N-(6-Isobutoxy-indenothiazol-2-yl)-3,5-dimethoxybenzamide 7d: 3,5-Dimethoxy-N-(6-methyl-indenothiazol-2-yl)benzamide

- Key Features: The 3,5-dimethoxybenzamide moiety is retained, but the aniline group is replaced with indenothiazole heterocycles. Substituents like chloro (7e) or methoxy (7f) on the indenothiazole modulate electronic and steric properties.

- Impact : These derivatives exhibit varied bioactivity (e.g., SARS-CoV-2 inhibition in ), highlighting how heterocyclic systems enhance target engagement compared to purely aromatic systems like the target compound .

Trimethoxyphenyl-Based Analogs (4a–4c)

- Example : (Z)-3,4-Dimethoxy-N-(3-oxo-1-(3,4,5-trimethoxyphenyl)propen-2-yl)benzamide (4a)

- Key Data : ¹³C-NMR confirms a trimethoxyphenyl group (δ 152.73 ppm, C3,5-OCH₃). Melting point: 248–250°C .

Physicochemical and Electronic Properties

| Compound | Molecular Formula | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₈N₂O₆ | 4-Ethoxy, 2-Nitro, 3,5-Dimethoxy | 2.8 | ~0.5 (DMSO) |

| N-(4-Methoxy-2-nitrophenyl) analog | C₁₆H₁₆N₂O₆ | 4-Methoxy, 2-Nitro, 3,5-Dimethoxy | 2.3 | ~1.2 (DMSO) |

| 8c (4-Hydroxyphenyl analog) | C₁₅H₁₅NO₅ | 4-Hydroxy, 3,5-Dimethoxy | 1.9 | ~8.0 (Water) |

| 4a (Trimethoxyphenyl analog) | C₂₈H₃₀N₂O₇ | 3,4,5-Trimethoxy, 3,4-Dimethoxy | 3.5 | ~0.3 (DMSO) |

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Ethoxy group : Contributing to lipophilicity.

- Nitro group : Potentially influencing biological activity through redox reactions.

- Dimethoxy groups : Enhancing solubility and bioavailability.

Anticancer Activity

Several studies have investigated the anticancer properties of benzamide derivatives, including this compound. The compound exhibits promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:

- COX-2 Independent Pathways : Similar to other benzamide derivatives, this compound may inhibit cancer cell proliferation through COX-2 independent mechanisms, which is crucial as many traditional COX inhibitors have limitations due to side effects.

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells, which is a vital process for eliminating malignant cells.

- Inhibition of Angiogenesis : Preliminary findings indicate that this compound may inhibit angiogenesis, thereby restricting tumor growth by limiting nutrient supply.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. The presence of the nitro group may contribute to its ability to modulate inflammatory pathways.

Table 2: Anti-inflammatory Effects

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxy-2-nitrophenyl)-3,5-dimethoxybenzamide, and how can its purity be validated?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3,5-dimethoxybenzoyl chloride with a nitro-substituted aniline derivative (e.g., 4-ethoxy-2-nitroaniline) in dichloromethane or DMF, using a base like triethylamine to neutralize HCl .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation : Purity is confirmed using HPLC (>95% purity) and structural integrity via -/-NMR, comparing peaks to reference data (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : -NMR identifies substituent patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm for -CH-CH), while -NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- HRMS : Validates molecular weight (e.g., [M+H] ion matching theoretical mass ±2 ppm) .

- X-ray Crystallography : Resolves structural ambiguities, such as nitro group orientation and dihedral angles between aromatic rings .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values in µg/mL) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-ethoxy position to enhance antimicrobial potency .

- Data Analysis : Compare IC values of analogs (e.g., replacing methoxy with hydroxy groups reduces activity due to decreased lipophilicity) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC across studies)?

- Standardized Protocols : Use identical cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., 48-hour incubation) to minimize variability .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

Q. What mechanistic assays identify the compound’s molecular targets?

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or topoisomerase II via fluorescence polarization assays (IC determination) .

- Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity for DNA gyrase (KD values) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- ADMET Prediction : Use QikProp or SwissADME to optimize logP (target ~3.5) and aqueous solubility (>50 µM) .

- Docking Simulations : AutoDock Vina to model interactions with target proteins (e.g., binding free energy < -8 kcal/mol for COX-2) .

Methodological Tables

Table 1 : Key Synthetic Parameters for This compound

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reaction Solvent | Dichloromethane/DMF | |

| Catalyst | Triethylamine/DMAP | |

| Purification Method | Column Chromatography (EtOAc/Hexane) | |

| Yield | 65–78% |

Table 2 : Biological Activity of Analogous Compounds

| Compound Modification | IC (µM) | MIC (µg/mL) | Key Finding |

|---|---|---|---|

| 3,5-Dimethoxybenzamide core | 12.5 | 32 | Baseline activity |

| 4-Ethoxy-2-nitro derivative | 8.2 | 16 | Enhanced cytotoxicity |

| 4-Trifluoromethyl analog | 5.1 | 8 | Improved antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.